![molecular formula C21H29NO3 B1385583 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline CAS No. 1040691-40-4](/img/structure/B1385583.png)
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline
Overview
Description
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline (EEIB) is a chemical compound that has been studied extensively in recent years due to its potential applications in various fields. EEIB is a relatively new compound, having been first synthesized in the early 2000s. Since then, it has been studied for its potential applications in organic synthesis, as a pharmaceutical intermediate, and in scientific research. In
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and aldehyde oxidase. It is also believed to act as a pro-drug, which is converted to an active metabolite in the body.
Biochemical and Physiological Effects
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that it has antioxidant and anti-inflammatory properties. It has also been found to inhibit the growth of certain cancer cell lines. In addition, it has been found to have a protective effect on the liver and kidneys.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline in laboratory experiments is that it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use. For example, 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline is not very stable and can decompose if not stored properly. In addition, it can be toxic if inhaled or ingested in large amounts.
Future Directions
There are a number of potential future directions for research on 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline. For example, further studies could be conducted to investigate its potential as an inhibitor of other enzymes, such as proteases and kinases. In addition, further studies could be conducted to investigate its potential as an anti-cancer agent. Studies could also be conducted to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer’s and Parkinson’s. Finally, further studies could be conducted to investigate the mechanisms of action of 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline and to develop more efficient and cost-effective synthesis methods.
Scientific Research Applications
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline has been found to be a useful intermediate in organic synthesis. It has also been used in the synthesis of various biologically active compounds, such as quinolines and quinazolines. It is also used in the synthesis of drugs, such as antifungal agents and angiotensin-converting enzyme inhibitors. In addition, 2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline has been used in the synthesis of various polymers, such as polyurethanes, polycarbonates, and polyesters.
properties
IUPAC Name |
2-(2-ethoxyethoxy)-N-[[3-(2-methylpropoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3/c1-4-23-12-13-24-21-11-6-5-10-20(21)22-15-18-8-7-9-19(14-18)25-16-17(2)3/h5-11,14,17,22H,4,12-13,15-16H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDEJAYVNIUUVRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NCC2=CC(=CC=C2)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166644 | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Ethoxyethoxy)-N-(3-isobutoxybenzyl)aniline | |
CAS RN |
1040691-40-4 | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040691-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Ethoxyethoxy)phenyl]-3-(2-methylpropoxy)benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166644 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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